[1-[(2-Fluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride
Description
[1-[(2-Fluorophenyl)methyl]triazol-4-yl]methanamine hydrochloride is a small-molecule compound featuring a 1,2,4-triazole core substituted with a 2-fluorophenylmethyl group at the N1 position and a methanamine group at the C4 position, forming a hydrochloride salt. Its molecular formula is C₁₁H₁₂FN₃·HCl, with a molecular weight of 241.7 g/mol (calculated from and ).
The 2-fluorophenyl group enhances lipophilicity and metabolic stability, while the triazole ring contributes to hydrogen-bonding interactions with biological targets. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability .
Properties
IUPAC Name |
[1-[(2-fluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4.ClH/c11-10-4-2-1-3-8(10)6-15-7-9(5-12)13-14-15;/h1-4,7H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSZSPNKEMWFRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=N2)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Structure and Properties
[1-[(2-Fluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride (C10H12ClFN4) consists of a 1,2,3-triazole core with a 2-fluorobenzyl substituent at the N-1 position and an aminomethyl group at the C-4 position. The molecular structure features:
- Molecular weight: 242.68 g/mol
- A 1,2,3-triazole heterocyclic core
- An ortho-fluorophenyl group attached via a methylene bridge
- A primary amine functionality
- Hydrochloride salt formation
Synthetic Methodologies
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary synthetic strategy for preparing this compound involves copper-catalyzed azide-alkyne cycloaddition, commonly known as "click chemistry." This approach represents the most efficient pathway for regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.
The general reaction scheme involves:
- Preparation of 2-fluorobenzyl azide
- Reaction with propargylamine or a protected propargylamine derivative
- Copper-catalyzed cycloaddition
- Deprotection (if necessary)
- Conversion to hydrochloride salt
Preparation of 2-Fluorobenzyl Azide
From 2-Fluorobenzyl Halides
The synthesis of 2-fluorobenzyl azide typically begins with commercially available 2-fluorobenzyl bromide or chloride, which undergoes nucleophilic substitution with sodium azide.
Reaction Conditions:
- Reagents: 2-Fluorobenzyl bromide (1.0 equiv), sodium azide (1.5 equiv)
- Solvent: Dimethylformamide (DMF)
- Temperature: 70°C
- Reaction time: 3 hours
- Yield: 75-80%
The reaction proceeds according to the following equation:
2-Fluorobenzyl bromide + NaN3 → 2-Fluorobenzyl azide + NaBr
From 2-Fluorobenzyl Alcohol
Alternatively, 2-fluorobenzyl azide can be prepared from 2-fluorobenzyl alcohol through a two-step process:
Step 1: Conversion to tosylate or mesylate
- Reagents: 2-Fluorobenzyl alcohol (1.0 equiv), p-toluenesulfonyl chloride (TsCl, 1.2 equiv), triethylamine (Et3N, 1.5 equiv)
- Solvent: Dichloromethane (DCM)
- Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
- Temperature: 0°C to room temperature
- Reaction time: 5 hours
- Yield: 90-95%
Step 2: Azidation
- Reagents: 2-Fluorobenzyl tosylate (1.0 equiv), sodium azide (1.5 equiv)
- Solvent: DMF
- Temperature: 70°C
- Reaction time: 3 hours
- Yield: 75-80%
Copper-Catalyzed Cycloaddition
The key step in the synthesis of this compound is the copper-catalyzed cycloaddition between 2-fluorobenzyl azide and propargylamine or a protected derivative.
Direct Approach Using Propargylamine
Reaction Conditions:
- Reagents: 2-Fluorobenzyl azide (1.0 equiv), propargylamine (1.1 equiv)
- Catalyst: Copper(II) sulfate pentahydrate (CuSO4·5H2O, 0.05-0.1 equiv), sodium ascorbate (0.2 equiv)
- Solvent: tert-Butanol/water (1:1)
- Temperature: Room temperature
- Reaction time: 12-24 hours
- Yield: 70-75%
Protected Propargylamine Approach
Using a protected propargylamine can prevent side reactions and improve yields.
Step 1: Boc-Protection of Propargylamine
- Reagents: Propargylamine (1.0 equiv), di-tert-butyl dicarbonate (Boc2O, 1.1 equiv)
- Solvent: Dichloromethane
- Base: Triethylamine (1.2 equiv)
- Temperature: 0°C to room temperature
- Reaction time: 4 hours
- Yield: 90-95%
Step 2: Click Reaction
- Reagents: 2-Fluorobenzyl azide (1.0 equiv), N-Boc-propargylamine (1.1 equiv)
- Catalyst: CuSO4·5H2O (0.05 equiv), sodium ascorbate (0.2 equiv)
- Solvent: tert-Butanol/water (1:1)
- Temperature: Room temperature
- Reaction time: 12 hours
- Yield: 85-90%
Step 3: Deprotection
- Reagents: N-Boc-protected triazole (1.0 equiv), trifluoroacetic acid (TFA, 10 equiv)
- Solvent: Dichloromethane
- Temperature: 0°C to room temperature
- Reaction time: 2 hours
- Yield: 90-95%
Salt Formation
The final step involves the conversion of [1-[(2-Fluorophenyl)methyl]triazol-4-yl]methanamine to its hydrochloride salt:
Reaction Conditions:
- Reagents: [1-[(2-Fluorophenyl)methyl]triazol-4-yl]methanamine (1.0 equiv), hydrogen chloride (HCl, 1.1 equiv)
- Solvent: Diethyl ether or dioxane
- Temperature: 0°C
- Reaction time: 1-2 hours
- Yield: 90-95%
One-Pot Synthetic Approach
A more efficient method involves a one-pot sequential process that eliminates the need to isolate intermediates.
Reaction Conditions:
- Reagents: 2-Fluorobenzyl bromide (1.0 equiv), sodium azide (1.2 equiv), propargylamine or protected propargylamine (1.1 equiv)
- Catalyst: CuSO4·5H2O (0.05 equiv), sodium ascorbate (0.2 equiv)
- Solvent: DMF/H2O (3:1) or tert-Butanol/water (1:1)
- Temperature: Room temperature
- Reaction time: 24 hours
- Yield: 65-75%
The one-pot approach involves:
- In situ generation of the azide
- Addition of the alkyne component
- Addition of the copper catalyst
- Optional deprotection step
- Salt formation
Optimization Parameters
Catalyst Systems
Different copper catalyst systems have been evaluated for the click reaction, with significant variations in efficiency.
| Catalyst System | Composition | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| CuSO4/Ascorbate | CuSO4·5H2O (5 mol%), Sodium ascorbate (20 mol%) | t-BuOH/H2O (1:1) | 25°C | 12-24 | 70-85 |
| CuI/Base | CuI (5 mol%), Et3N (3 equiv) | Acetonitrile | 25°C | 3-6 | 75-82 |
| Cu(OAc)2 | Cu(OAc)2 (5 mol%), K2CO3 (3 equiv) | THF/H2O (3:1) | 80-85°C | 10-12 | 82-91 |
| CuBr/TBTA | CuBr (5 mol%), TBTA (5 mol%) | DMF/H2O (4:1) | 25°C | 6-12 | 80-88 |
Solvent Systems
The choice of solvent significantly affects reaction efficiency.
| Solvent System | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|
| t-BuOH/H2O (1:1) | Good solubility, environmentally friendly | Slower reaction rate | 70-80 |
| THF/H2O (3:1) | Compatible with many functional groups | Moderate reaction rate | 75-85 |
| DMF/H2O (3:1) | Excellent solubility for reagents | Difficult removal, toxicity | 80-90 |
| Acetonitrile | Easy workup, good for scale-up | Limited water miscibility | 70-80 |
| Methanol | Good solubility, easy workup | Side reactions possible | 65-75 |
Purification Methods
Recrystallization
Recrystallization is an effective purification method for this compound:
| Solvent System | Temperature Range | Recovery (%) | Purity (%) |
|---|---|---|---|
| Ethanol/Diethyl ether | 78°C to 25°C | 80-85 | >98 |
| Methanol/Diethyl ether | 65°C to 25°C | 75-80 | >98 |
| Isopropanol | 82°C to 25°C | 70-75 | >99 |
| Acetone/Water | 56°C to 25°C | 65-70 | >97 |
Analytical Characterization
NMR Spectroscopy
1H NMR Data (400 MHz, DMSO-d6)
The 1H NMR spectrum of this compound exhibits the following characteristic signals:
- δ 8.40 (s, 1H, triazole-H)
- δ 7.45-7.40 (m, 1H, Ar-H)
- δ 7.38-7.32 (m, 1H, Ar-H)
- δ 7.22-7.15 (m, 2H, Ar-H)
- δ 5.65 (s, 2H, N-CH2-Ar)
- δ 4.10 (s, 2H, C-CH2-NH2)
- δ 8.30 (br s, 3H, NH3+)
13C NMR Data (100 MHz, DMSO-d6)
- δ 160.8 (d, J = 245 Hz, C-F)
- δ 143.2 (triazole C-4)
- δ 130.7 (d, J = 8 Hz, Ar-C)
- δ 125.3 (Ar-C)
- δ 124.8 (d, J = 3 Hz, Ar-C)
- δ 123.7 (triazole C-5)
- δ 115.8 (d, J = 21 Hz, Ar-C)
- δ 48.5 (N-CH2-Ar)
- δ 33.8 (C-CH2-NH2)
19F NMR Data (376 MHz, DMSO-d6)
- δ -118.5 (Ar-F)
Mass Spectrometry
| Technique | Observed m/z | Fragment Assignment |
|---|---|---|
| ESI-MS (positive mode) | 208.1092 | [M+H]+ (free base) |
| ESI-MS (positive mode) | 230.0911 | [M+Na]+ (free base) |
| HRMS | 208.1096 | C10H12FN4+ (calculated: 208.1094) |
IR Spectroscopy (KBr, cm-1)
- 3100-2800 (N-H stretching, NH3+)
- 3150-3050 (Aromatic C-H stretching)
- 2950-2850 (Aliphatic C-H stretching)
- 1620-1590 (C=C stretching)
- 1570-1550 (C=N stretching)
- 1490-1470 (C-H bending)
- 1230-1200 (C-F stretching)
- 1050-1030 (C-N stretching)
Comparative Analysis of Synthetic Methods
| Method | Advantages | Disadvantages | Overall Yield (%) | Reaction Time | Scalability |
|---|---|---|---|---|---|
| Sequential synthesis | High purity intermediates | Multiple isolation steps | 45-55 | 2-3 days | Moderate |
| One-pot sequential synthesis | Fewer isolation steps, time-efficient | Lower purity, complex workup | 55-65 | 1-2 days | Good |
| Protected amine approach | Higher selectivity, fewer side reactions | Additional deprotection step | 60-70 | 2-3 days | Excellent |
| Cu(OAc)2/K2CO3 catalyst system | High yield, aqueous conditions | Higher temperature required | 65-75 | 1 day | Good |
| Solid-phase synthesis | Automation possible, easy purification | Higher cost, specialized equipment | 50-60 | 2 days | Limited |
Scale-Up Considerations
For industrial scale synthesis of this compound, several modifications to the laboratory methods are necessary:
Azide handling safety : Implement continuous flow processes for azide formation and consumption to minimize handling of potentially explosive azide intermediates.
Catalyst loading reduction : Optimize copper catalyst loading to 1-2 mol% with appropriate ligands to maintain efficiency while reducing costs.
Solvent selection : Replace DMF with more environmentally friendly alternatives such as 2-methyltetrahydrofuran or ethyl acetate/water mixtures.
Heat management : Implement efficient heat exchangers to control the exothermic nature of the cycloaddition reaction.
Continuous flow processing : Develop continuous flow methods for higher throughput and improved safety profiles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles or tetrahydrotriazoles.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of dihydrotriazoles or tetrahydrotriazoles.
Substitution: Introduction of various functional groups on the fluorophenyl ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.
Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties.
Biology:
Enzyme Inhibition: The compound can inhibit certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Bioconjugation: It can be used to label biomolecules for imaging and diagnostic purposes.
Medicine:
Drug Development: The compound serves as a scaffold for designing new pharmaceuticals with potential therapeutic effects.
Antimicrobial Activity: It exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Industry:
Agriculture: The compound can be used in the development of agrochemicals such as herbicides and fungicides.
Pharmaceuticals: It is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Mechanism of Action
The mechanism of action of [1-[(2-Fluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and fluorophenyl group play crucial roles in its binding affinity and specificity. The methanamine group can form hydrogen bonds with target proteins, enhancing its interaction. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variation on the Aromatic Ring
Compounds with halogen or functional group substitutions on the phenyl ring exhibit distinct physicochemical and biological properties:
Key Observations :
Heterocycle Core Modifications
Variations in the heterocyclic scaffold influence pharmacokinetics and target interactions:
Key Observations :
Amine Group Modifications
The methanamine group and its substitutions impact solubility and target engagement:
Key Observations :
Key Observations :
- The target compound’s triazole-fluorophenyl combination is uniquely optimized for CrtM inhibition, while analogous structures (e.g., ) prioritize other biological targets.
Biological Activity
The compound [1-[(2-Fluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride, also known by its IUPAC name, exhibits significant biological activity due to its structural components, particularly the triazole ring. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C10H11FN4
- Molecular Weight : 206.22 g/mol
- CAS Number : 1248406-10-1
The compound features a triazole ring linked to a methanamine group and a 2-fluorophenyl moiety, which contributes to its biological activity by enhancing binding affinity to various targets in biological systems.
Antimicrobial Properties
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound in focus has shown promising activity against various pathogens:
- Antifungal Activity : Triazoles are known for their antifungal efficacy, particularly against species such as Candida and Aspergillus. Research indicates that the presence of the fluorophenyl group may enhance the antifungal potency compared to non-fluorinated analogs .
- Antibacterial Activity : The compound has demonstrated effectiveness against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like vancomycin .
Anticancer Potential
Recent studies have highlighted the potential of triazole compounds in cancer therapy. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation:
- Mechanism of Action : The triazole ring can act as a scaffold for binding to various receptors involved in tumor growth. For instance, compounds with similar structures have been shown to inhibit angiogenesis and induce apoptosis in cancer cells .
- Case Studies : In vitro studies have reported that related triazole compounds exhibit cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The IC50 values for these compounds often fall within a range that suggests significant antitumor activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:
| Substituent | Effect on Activity |
|---|---|
| Fluorine on phenyl ring | Increases binding affinity and enhances antimicrobial activity |
| Alkyl substitutions on triazole | Modulates lipophilicity and bioavailability |
Research indicates that electron-donating groups on the phenyl ring significantly influence the compound's overall efficacy .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is essential for its therapeutic application:
- Absorption and Distribution : Preliminary data suggest good oral bioavailability due to its moderate lipophilicity.
- Metabolism : Ongoing studies are assessing metabolic pathways to determine potential active metabolites that could contribute to its pharmacological effects.
- Toxicity Profile : Toxicological assessments are necessary to evaluate safety margins, particularly concerning long-term exposure in therapeutic settings.
Q & A
Q. How can researchers mitigate batch-to-batch variability in solubility during formulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
